molecular formula C22H17N5 B15037437 N-[(4Z)-1-benzyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]naphthalen-1-amine

N-[(4Z)-1-benzyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]naphthalen-1-amine

Cat. No.: B15037437
M. Wt: 351.4 g/mol
InChI Key: CWRYFQIFAJIDFI-UHFFFAOYSA-N
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Description

1-BENZYL-N-(NAPHTHALEN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, a naphthyl group, and a pyrazolopyrimidine core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-BENZYL-N-(NAPHTHALEN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.

    Attachment of the naphthyl group: This can be done through a coupling reaction, such as Suzuki or Stille coupling, using naphthyl boronic acids or stannanes.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-BENZYL-N-(NAPHTHALEN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where pyrazolopyrimidines are known to be effective.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-BENZYL-N-(NAPHTHALEN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-BENZYL-N-(NAPHTHALEN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:

The uniqueness of 1-BENZYL-N-(NAPHTHALEN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE lies in its specific combination of substituents, which confer distinct chemical and biological characteristics.

Properties

Molecular Formula

C22H17N5

Molecular Weight

351.4 g/mol

IUPAC Name

1-benzyl-N-naphthalen-1-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H17N5/c1-2-7-16(8-3-1)14-27-22-19(13-25-27)21(23-15-24-22)26-20-12-6-10-17-9-4-5-11-18(17)20/h1-13,15H,14H2,(H,23,24,26)

InChI Key

CWRYFQIFAJIDFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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